molecular formula C9H21N B13154152 2,2,5-Trimethylhexan-3-amine

2,2,5-Trimethylhexan-3-amine

Cat. No.: B13154152
M. Wt: 143.27 g/mol
InChI Key: IBHYHGVDWZMMOH-UHFFFAOYSA-N
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Description

2,2,5-Trimethylhexan-3-amine is an organic compound with the molecular formula C9H21N. It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-Trimethylhexan-3-amine typically involves the alkylation of a suitable amine precursor. One common method is the reductive amination of 2,2,5-trimethylhexan-3-one using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, this compound can be produced through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethylhexan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding amine oxide using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction of this compound can yield secondary or primary amines, depending on the reducing agent and conditions used.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.

    Substitution: Alkyl halides, acid chlorides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines, depending on the reactants used.

Scientific Research Applications

2,2,5-Trimethylhexan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethylhexan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, modulating their activity. In biochemical assays, the compound can act as a ligand, binding to specific sites on proteins and altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-Trimethylpentan-3-amine
  • 2,2,6-Trimethylheptan-3-amine
  • 2,2,5-Trimethylhexan-2-amine

Uniqueness

2,2,5-Trimethylhexan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

2,2,5-trimethylhexan-3-amine

InChI

InChI=1S/C9H21N/c1-7(2)6-8(10)9(3,4)5/h7-8H,6,10H2,1-5H3

InChI Key

IBHYHGVDWZMMOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(C)(C)C)N

Origin of Product

United States

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